1-(2-Nitrophenyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted with a nitrophenyl group and a carboxylic acid group .
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, where a nitro group is added to a phenyl ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which involve the addition of a carboxyl group to the piperidine ring.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(2-Nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Nitrophenyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways . The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(2-Nitrophenyl)piperidine-3-carboxylic acid can be compared with other similar compounds such as:
Piperidine-3-carboxylic acid: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
2-Nitrophenylpiperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1-(2-Nitrophenyl)piperidine-4-carboxylic acid: Has a different substitution pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSIMOSUXMPINC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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